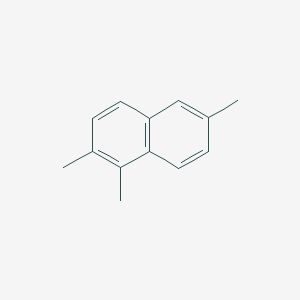

1,2,6-Trimethylnaphthalene

Description

Geochemical Occurrence and Biogenic Precursors

1,2,6-Trimethylnaphthalene is a common constituent of fossil fuels, including crude oil and source rock extracts. geoscienceworld.org Its presence, along with other trimethylnaphthalene (TMN) isomers, is utilized in the characterization of petroleum systems. For instance, in the Orange Basin, trimethylnaphthalenes are the most abundant among the naphthalene (B1677914) series, and their distribution is strongly influenced by the thermal maturity of the organic matter. geoscienceworld.org

The analysis of pyrolysates from petroleum asphaltenes reveals the presence of various alkylnaphthalenes, including 1,2,6-TMN. ias.ac.in In the pyrolysis of asphaltenes from different geological origins, such as the Digboi (DK) and Jodhpur (JN) crudes, 1,2,6-TMN was identified in significant quantities in the JN pyrolysates, which were determined to be more mature. ias.ac.inias.ac.in This indicates that the distribution of TMN isomers in asphaltene pyrolysates can serve as a maturity indicator for the asphaltenes themselves. ias.ac.in

The abundance of 1,2,6-TMN in sediments is considered an indicator of a microbial source for the organic matter. geoscienceworld.org This is in contrast to other isomers like 1,2,7-trimethylnaphthalene (B14753474), which is associated with contributions from higher plants. geoscienceworld.org Therefore, the relative concentrations of these isomers can help to distinguish between marine and terrestrial organic matter inputs.

Research suggests that certain tetramethyltetralins may act as precursors to this compound. Specifically, 1,2,2,5-tetramethyltetralin and 1,2,2,5,6-pentamethyltetralin, which are believed to originate from microbial sources, have been proposed as precursors to 1,2,6-TMN and other tetramethylnaphthalenes. ias.ac.ingeologyscience.rucurtin.edu.au The formation of 1,2,3,5,6-pentamethylnaphthalene (PMN) is suggested to occur through the aromatization of drimanoid precursors via 1,2,2,5,6-pentamethyltetralin. curtin.edu.au

The distribution of trimethylnaphthalene isomers in sedimentary organic matter is heavily influenced by thermal maturity due to isomerization reactions. ias.ac.ingeologyscience.ru With increasing thermal stress, less stable isomers are converted to more thermally stable ones. ias.ac.innih.gov For example, an increase in maturity can lead to the progressive conversion of 1,2,5-trimethylnaphthalene (B1617073) to the more stable 1,3,6-trimethylnaphthalene (B13423130) and other isomers. ias.ac.ingeologyscience.ru This shift in isomer ratios, such as the conversion of α-position substituents to the more stable β-position, serves as a reliable indicator of the thermal history of the organic matter. nih.govacs.org The distribution of alkylnaphthalenes is not only affected by thermal maturity but also by the type of organic matter and the age of the rock. geoscienceworld.org

The ratio of 1,2,7-trimethylnaphthalene to this compound (1,2,7-TMN/1,2,6-TMN) is a valuable tool for characterizing the source of organic matter in source rocks. geoscienceworld.org Ratios greater than 1 suggest a significant input of terrestrial organic matter, as 1,2,7-TMN is often linked to higher plants like angiosperms. geoscienceworld.orgresearchgate.net Conversely, ratios below 1 are indicative of a marine organic matter source, where microbial input, and thus 1,2,6-TMN, is more dominant. geoscienceworld.org For instance, in the Cretaceous Orange Basin, most source rock samples exhibited a 1,2,7-TMN/1,2,6-TMN ratio below 1, pointing to a strong marine influence. geoscienceworld.org Similarly, in the eastern Huanghekou Sag, a high 1,2,7-/1,2,6-TMN ratio in the Es3 source rock indicated a greater input from angiosperms and algae. researchgate.net

Data Tables

Table 1: Relative Abundance of Selected Trimethylnaphthalene Isomers in Asphaltene Pyrolysates

| Compound | DK Asphaltene Pyrolysate (Relative Abundance) | JN Asphaltene Pyrolysate (Relative Abundance) |

| 1,2,6-TMN | 0.15 | 0.22 |

| 1,2,5-TMN | 0.15 | 0.09 |

| 1,3,6-TMN | - | - |

Data sourced from pyrolysis of petroleum asphaltenes from different geological origins. ias.ac.in Note: The original source indicates 1,3,6- and 1,6,7-isomers are present in significant quantities for DK, and 1,2,6-, 2,3,6-, 1,3,5 + 1,4,6-, and 1,3,6-trimethylnaphthalenes are significant for JN. ias.ac.inias.ac.in

Table 2: Trimethylnaphthalene Ratios in Asphaltene Pyrolysates

| Ratio | DK Asphaltene Pyrolysate | JN Asphaltene Pyrolysate |

| TNR 1 | 0.1 | 0.32 |

| TNR 2 | 1.05 | 0.47 |

TNR 1 and TNR 2 are specific trimethylnaphthalene ratios used to assess maturity. ias.ac.inias.ac.in

Structure

3D Structure

Properties

IUPAC Name |

1,2,6-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-4-7-13-11(3)10(2)5-6-12(13)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYLQOBVKLBZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184398 | |

| Record name | 1,2,6-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-05-8 | |

| Record name | 1,2,6-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,6-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,6-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C19DIO9D5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Distribution, and Genesis in Natural and Anthropogenic Systems

Geochemical Occurrence and Biogenic Precursors

Contribution to Light Cycle Oil (LCO) Composition in Petroleum Refining

1,2,6-Trimethylnaphthalene is a notable constituent of Light Cycle Oil (LCO), a significant byproduct of the fluid catalytic cracking (FCC) process in petroleum refineries. oaepublish.comarcjournals.org LCO is characterized by a high concentration of aromatic compounds, often up to 90% by weight, with a substantial portion being bicyclic and tricyclic polycyclic aromatic hydrocarbons (PAHs). oaepublish.comarcjournals.org Within this complex mixture, trimethylnaphthalenes, including the 1,2,6-isomer, are identified as principal components. oaepublish.com

The presence of these alkylated naphthalenes is central to the subsequent upgrading of LCO. oaepublish.com A key objective in modern refining is the conversion of LCO into more valuable light aromatics such as benzene (B151609), toluene, and xylene (BTX). oaepublish.com This is typically achieved through a hydrocracking process. oaepublish.com During this process, the bicyclic aromatic compounds like this compound are first hydrogenated to form their corresponding tetralin-like structures. oaepublish.comarcjournals.org These intermediates then undergo ring-opening and cracking reactions to yield the desired light aromatic products. oaepublish.com

Table 1: Aromatic Composition of Light Cycle Oil (LCO) Samples This table presents the weight percentage range of different aromatic compound classes found in various LCO samples.

| Aromatic Class | Concentration Range (wt. %) |

| Mono-aromatics | 9.4 - 29.3 |

| Di-aromatics | 44.1 - 70.7 |

| Tri-aromatics | 2.0 - 14.4 |

| Total Aromatics | 71.7 - 87.2 |

| Source: Detailed Characterization of Light Cycle Oil for BTX Production Purposes. arcjournals.org |

Environmental Presence and Sources

This compound, as a component of petroleum and its combustion products, is also found in various environmental compartments. Its presence is indicative of contamination from anthropogenic activities.

Streambed sediments act as a sink for hydrophobic compounds like polycyclic aromatic hydrocarbons, integrating contamination over time. usgs.govutah.gov Several studies by the U.S. Geological Survey (USGS) and other researchers have documented the presence of trimethylnaphthalene isomers in the streambed sediments of various U.S. river basins.

While many studies group isomers, specific detections of trimethylnaphthalenes provide insight into the extent of contamination. For example, 2,3,6-trimethylnaphthalene (B1294624), a closely related isomer, has been detected in streambed sediments across the United States, including in major river basins and on the island of Oahu. oup.commalamamaunalua.org In a study of the Sacramento River Basin, 2,3,6-trimethylnaphthalene was listed as one of the semivolatile organic compounds analyzed in sediment samples. usgs.gov Another study on Oahu detected 2,3,6-trimethylnaphthalene in sediment at one site with mixed land use (urban and agricultural). malamamaunalua.org The detection of these compounds is often associated with urban and industrial runoff, where sources like asphalt, motor oil, and fuel spills contribute to the contamination of waterways. oup.com

The incomplete combustion of organic materials, particularly fossil fuels, is a primary source of PAHs in the environment. hbm4eu.euresearchgate.net Emissions from oil and gas-fired combustion sources contain a variety of PAHs, including trimethylnaphthalenes.

A detailed analysis of emissions from such sources identified "C-trimethylnaphthalene" and "1,2,8-trimethylnaphthalene" as components of the fine particulate matter. osti.gov Although this compound was not individually specified in this particular dataset, the presence of its isomers is a strong indicator that it is also likely emitted. The most prevalent semivolatile organic compounds found in the exhaust from these sources were naphthalenes. osti.gov Similarly, exhaust from diesel engines is a significant source of PAHs, with two- and three-ring PAHs (the category that includes trimethylnaphthalenes) comprising a large percentage of the total PAH emissions. nih.gov These compounds are released into the atmosphere and can be transported over long distances before being deposited. copernicus.org

This compound is a component of crude oil and many refined petroleum products. researchgate.neteurofinsus.com Consequently, it is frequently detected in environmental samples contaminated by oil spills or petroleum product leakage. Alkylated PAHs, including trimethylnaphthalenes, are often more abundant in crude oil than their parent compounds and can persist longer in the environment. eurofinsus.com

A methodology developed for the accurate quantification of alkylated PAHs in petroleum and oil-contaminated samples listed several trimethylnaphthalene isomers, including this compound, as important analytes. researchgate.net In a study on the bioremediation of crude oil-contaminated sediment, various trimethylnaphthalene isomers were identified in the aromatic hydrocarbon fraction of the oil. The study noted that Pseudomonas aeruginosa and Micrococcus varians strains were capable of degrading 2,3,6- and 1,2,5-trimethylnaphthalenes, and that M. varians could also utilize 1,2,4-trimethylnaphthalene, indicating the environmental fate of these compounds is linked to microbial activity. tsijournals.com

Table 2: List of Trimethylnaphthalene Isomers Identified in an Analytical Standard for Oil Contamination Studies This table shows the various trimethylnaphthalene isomers included in a standard mixture for quantifying alkylated PAHs in environmental samples.

| Compound Name |

| 1,2,3-Trimethylnaphthalene |

| 1,2,4-Trimethylnaphthalene |

| 1,4,5-Trimethylnaphthalene |

| 1,4,6-Trimethylnaphthalene (B1605182) |

| 2,3,5-Trimethylnaphthalene |

| 2,3,6-Trimethylnaphthalene |

| Source: Development of a methodology for accurate quantitation of alkylated polycyclic aromatic hydrocarbons in petroleum and oil contaminated environmental samples. researchgate.net |

Synthesis Methodologies and Derivatization Strategies

Chemical Synthesis Pathways

The creation of 1,2,6-trimethylnaphthalene and related polymethylnaphthalenes in a controlled setting is achieved through various organic chemistry routes. These methods are crucial for producing pure reference standards for analytical studies and for investigating the fundamental chemistry of these molecules.

Laboratory Synthesis of this compound Isomers for Reference Standards

The accurate identification and quantification of trimethylnaphthalene (TMN) isomers in complex mixtures, such as petroleum fractions, necessitate the availability of pure reference compounds. researchgate.net To this end, researchers have focused on synthesizing and isolating the 14 possible TMN isomers. researchgate.net

A notable example involves the synthesis of this compound from ionene. In this process, ionene is treated with N-bromosuccinimide, which leads to the formation of a bromide intermediate. This intermediate then undergoes a rearrangement that includes the migration of a methyl group to yield this compound. researchgate.net Beyond specific syntheses, comprehensive collections of reference standards have been assembled by combining targeted synthesis of some isomers with the isolation of others from petroleum streams using techniques like preparative scale gas-liquid chromatography. researchgate.net For instance, one research effort successfully collected pure samples of 13 of the 14 possible TMN isomers, creating a valuable repository of reference spectral data (NMR and IR) for analytical identification. researchgate.net

Multi-step Organic Synthesis Routes for Polymethylnaphthalenes

Multi-step synthesis provides a strategic framework for constructing complex molecules like polymethylnaphthalenes from simpler, more readily available starting materials. savemyexams.comphysicsandmathstutor.comsavemyexams.com These synthetic routes rely on a sequence of reactions that systematically build the target molecular structure, often involving the formation of intermediate compounds. physicsandmathstutor.com The key is to understand the interconversion of different organic functional groups to design a logical reaction pathway. savemyexams.com

While a specific multi-step route for this compound is not detailed in the provided context, the principles can be illustrated by the synthesis of other polymethylated aromatics. For example, 1,2,3,5,6,7-hexamethylnaphthalene (B14655014) has been prepared from 1,2,3-trimethylbenzene (B126466) in glacial acetic acid. scispace.com Such syntheses often involve foundational reactions like Friedel-Crafts alkylation to add methyl groups to an aromatic ring, followed by cyclization and aromatization steps to build the naphthalene (B1677914) core. The choice of reagents and reaction conditions at each stage is critical to control the position of the added functional groups and maximize the yield of the desired product. physicsandmathstutor.comyoutube.com

Table 1: Generalized Multi-Step Synthesis Approach

| Step | Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Alkyl Halide (e.g., CH₃Cl), Lewis Acid (e.g., AlCl₃) | Introduce methyl groups onto a benzene-based precursor. |

| 2 | Acylation/Cyclization | Diacid or Anhydride | Form a second ring structure onto the initial aromatic ring. |

| 3 | Reduction | e.g., Clemmensen or Wolff-Kishner Reduction | Remove carbonyl groups introduced during cyclization. |

Electrophilic Aromatic Methylation in Geosynthesis Analogues

Evidence from sedimentary rock and crude oil analysis suggests that many polymethylnaphthalenes, including this compound, are formed in geological settings through a process called geosynthesis. scispace.comresearchgate.net This process is distinct from the breakdown of biological precursors and involves chemical reactions occurring in the subsurface over geological time. researchgate.net

Laboratory experiments designed to mimic these conditions have demonstrated that electrophilic aromatic methylation is a key mechanism. scispace.com In these simulations, an alkylnaphthalene (like 1,6-dimethylnaphthalene) is heated with a methyl donor (such as hexamethylbenzene) in the presence of a clay catalyst like aluminum montmorillonite (B579905) at mild temperatures (e.g., 120°C). scispace.com The reaction proceeds via electrophilic aromatic substitution, where a methyl group is added to the naphthalene ring. scispace.comresearchgate.net The position of this new methyl group is directed by the existing alkyl substituents, favoring positions that are electronically activated and sterically accessible. scispace.comresearchgate.net The distribution of isomers produced in these laboratory experiments closely resembles the distributions found in sedimentary materials, providing strong evidence for this natural methylation process. scispace.com

Biosynthetic and Degradation-Related Formation

In addition to chemical synthesis, this compound and its structural relatives can be formed as products of the degradation of other, larger molecules in biological or environmental systems.

Formation as By-products in Biodegradation Processes of Related PAHs

The biodegradation of polycyclic aromatic hydrocarbons (PAHs) is a critical environmental process, primarily carried out by microorganisms like bacteria. nih.govtaylorfrancis.com The main goal of bioremediation is the complete mineralization of these pollutants into harmless substances like carbon dioxide and water. nih.gov The typical bacterial degradation pathway for a simple PAH like naphthalene begins with an attack by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. nih.gov This intermediate is then further metabolized through a series of steps, leading to ring cleavage. nih.gov

However, the formation of new, stable alkylated PAHs such as this compound as a byproduct of the biodegradation of other PAHs is not a commonly reported outcome. nih.govdiva-portal.orgopenbiotechnologyjournal.com The microbial processes described predominantly involve the breakdown and oxidation of the aromatic structures rather than their construction or alkylation. openbiotechnologyjournal.com Partial degradation can lead to the accumulation of intermediate transformation products, such as phenols and dihydrodiols, which may be persistent, but not typically to the formation of new polymethylnaphthalenes. diva-portal.org

Formation of 1,2-Dihydro-1,1,6-trimethylnaphthalene from β-carotene and Lutein Degradation in Biological Matrices

A well-documented formation pathway exists for a structural relative, 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), which is a known degradation product of carotenoids. researchgate.netwikipedia.orgucdavis.edu Specifically, TDN can be formed from the breakdown of β-carotene and lutein. researchgate.netwikipedia.org This degradation can be triggered by factors such as light, heat, and acidic conditions. researchgate.netucdavis.edu

This process is of particular note in the context of aged wines, especially Riesling, where TDN is responsible for a characteristic "kerosene" or "petrol" aroma. researchgate.netucdavis.edu The formation begins with the cleavage of the C40 carotenoid precursors present in grapes. ucdavis.eduresearchgate.net Subsequent acid-catalyzed hydrolysis and rearrangement of the resulting intermediates during aging lead to the formation of TDN. ucdavis.edu While TDN itself is 1,1,6-trimethyl-1,2-dihydronaphthalene, its formation from natural precursors is a significant pathway for creating this specific trimethyl-substituted naphthalene core structure in biological systems. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) |

| 1,2,3,5,6,7-Hexamethylnaphthalene |

| 1,2,3-Trimethylbenzene |

| 1,6-Dimethylnaphthalene |

| N-Bromosuccinimide |

| Aluminum montmorillonite |

| Hexamethylbenzene |

| β-Carotene |

| Ionene |

| Lutein |

| Naphthalene |

| Phenanthrene |

Biological Activities and Toxicological Research

Antimicrobial Properties of 1,2,6-Trimethylnaphthalene

While comprehensive studies on the antimicrobial properties of this compound are not extensively documented, research into naphthalene (B1677914) derivatives suggests potential bioactivity. The broader class of compounds to which this compound belongs has been investigated for its effects on various microorganisms. The structural characteristics of these compounds, including the naphthalene core and alkyl substitutions, are thought to play a role in their ability to interact with microbial cells.

Broader Biological Interactions of Naphthalene Derivatives

The biological interactions of naphthalene and its derivatives extend beyond simple antimicrobial effects, with potential implications for enzyme and receptor interactions, as well as pharmaceutical development.

Naphthalene derivatives have been shown to interact with various enzyme systems. For instance, certain naphthalene-based compounds can act as inhibitors for enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. The planar structure of the naphthalene ring allows it to fit into the active sites of certain enzymes, potentially leading to the inhibition or modulation of their activity. While direct studies on this compound's specific enzyme and receptor interactions are limited, the general reactivity of naphthalene derivatives suggests that it could participate in similar biological pathways.

The structural motif of naphthalene is a component of several approved drugs. For example, the non-steroidal anti-inflammatory drug Naproxen features a naphthalene core. The lipophilic nature of the naphthalene ring can improve a drug's ability to cross cell membranes, a desirable characteristic in drug design. The potential for modification of the naphthalene structure, such as the addition of methyl groups as seen in this compound, allows for the fine-tuning of a compound's pharmacological properties.

Ecotoxicological Investigations of Trimethylnaphthalene Isomers

The environmental fate and effects of trimethylnaphthalene isomers are of significant concern due to their presence in petroleum products and their potential for bioaccumulation.

Studies have demonstrated the toxicity of trimethylnaphthalene isomers to marine organisms. For example, research on the copepod Calanus finmarchicus has shown that exposure to water-soluble fractions of crude oil, which contain trimethylnaphthalenes, can lead to mortality. One study found that C3-naphthalenes, a group that includes trimethylnaphthalenes, were among the most toxic aromatic hydrocarbons to this species. Another study investigating the toxicity of individual polycyclic aromatic hydrocarbons (PAHs) on the estuarine copepod Amphiascoides atopus determined the lethal concentration (LC50) for various naphthalenes, highlighting the sensitivity of these organisms to such compounds. The toxicity generally increases with the degree of alkylation.

Table 1: Ecotoxicity Data for Naphthalene and its Derivatives on Marine Copepods

| Compound | Organism | Exposure Time | LC50 (µg/L) |

| Naphthalene | Amphiascoides atopus | 96 hours | 1,160 |

| 1-Methylnaphthalene (B46632) | Amphiascoides atopus | 96 hours | 390 |

| 2-Methylnaphthalene | Amphiascoides atopus | 96 hours | 450 |

| 1,3-Dimethylnaphthalene | Amphiascoides atopus | 96 hours | 230 |

| 1,5-Dimethylnaphthalene | Amphiascoides atopus | 96 hours | 270 |

| 2,3-Dimethylnaphthalene | Amphiascoides atopus | 96 hours | 260 |

| 2,6-Dimethylnaphthalene | Amphiascoides atopus | 96 hours | 240 |

| 2,3,5-Trimethylnaphthalene | Amphiascoides atopus | 96 hours | 140 |

Data sourced from Lotufo (1998).

Structure-Activity Relationship Studies for Bioactive Trimethylnaphthalene Derivatives

The biological activity of trimethylnaphthalene derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how the arrangement of atoms in a molecule influences its biological effects. For naphthalene derivatives, factors such as the number and position of methyl groups can significantly alter their bioactivity and toxicity.

Generally, an increase in the number of alkyl groups on the naphthalene ring leads to increased lipophilicity. This can enhance the compound's ability to penetrate biological membranes and accumulate in fatty tissues, which often correlates with increased biological activity and toxicity. The specific positioning of the methyl groups, as in the 1,2,6-trimethyl arrangement, also plays a critical role in how the molecule interacts with biological targets like enzymes and receptors. The precise nature of these relationships for this compound requires further dedicated research to fully elucidate its specific SAR profile.

Inhibitory Activities of Octahydro-1,1,6-trimethylnaphthalene Moieties in Marine Natural Products

The octahydro-1,1,6-trimethylnaphthalene core structure is a key component in a variety of sesquiterpenoids isolated from marine organisms, particularly sponges. researchgate.net These compounds have demonstrated a range of inhibitory activities against various biological targets.

Researchers have isolated numerous terpenes from marine sponges and their associated microorganisms that exhibit significant biological activities, including anti-inflammatory, antibacterial, cytotoxic, anticancer, and antioxidant properties. researchgate.net For instance, two acetonyl-bearing sesquiterpenes (compounds 176 and 177) containing the 1,2,3,4,4a,7,8,8a-octahydro-1,1,6-trimethylnaphthalene moiety were isolated from the sponge Dysidea fragilis. nih.gov These compounds demonstrated weak inhibitory effects at a concentration of 20 μg/mL. nih.gov

Further studies on compounds from the Dysidea genus have revealed more potent activities. Dysidavarone D (compound 106), which possesses a related carbon skeleton, showed cytotoxicity against four human cancer cell lines. nih.gov Additionally, dysidavarone A (103) and dysidavarone D (106) exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. nih.gov Other related sesquiterpenes, compounds 120-122, also showed PTP1B inhibitory activities with IC₅₀ values in the micromolar range. nih.gov

The structural diversity of these marine natural products highlights their potential as lead compounds for drug development. researchgate.netnih.gov

Table 1: Inhibitory Activities of Marine Natural Products with Octahydro-1,1,6-trimethylnaphthalene-related Moieties

| Compound/Metabolite | Source Organism | Biological Target/Assay | Finding | Citation |

|---|---|---|---|---|

| Compound 176 | Dysidea fragilis | General inhibitory activity | 9.9% inhibition at 20 μg/mL | nih.gov |

| Compound 177 | Dysidea fragilis | General inhibitory activity | 11.5% inhibition at 20 μg/mL | nih.gov |

| Dysidavarone A (103) | Dysidea avara | HeLa cancer cell line | IC₅₀: 39.9 μM | nih.gov |

| Dysidavarone A (103) | Dysidea avara | PTP1B | IC₅₀: 9.98 μM | nih.gov |

| Dysidavarone D (106) | Dysidea avara | A549 cancer cell line | IC₅₀: 21.4 μM | nih.gov |

| Dysidavarone D (106) | Dysidea avara | MDA231 cancer cell line | IC₅₀: 11.6 μM | nih.gov |

| Dysidavarone D (106) | Dysidea avara | QGY7703 cancer cell line | IC₅₀: 28.1 μM | nih.gov |

| Dysidavarone D (106) | Dysidea avara | HeLa cancer cell line | IC₅₀: 28.8 μM | nih.gov |

| Dysidavarone D (106) | Dysidea avara | PTP1B | IC₅₀: 21.6 μM | nih.gov |

| Compound 120 | Sponge | PTP1B | IC₅₀: 11 μM | nih.gov |

| Compound 121 | Sponge | PTP1B | IC₅₀: 9.5 μM | nih.gov |

Olfactory Receptor Activation by Related Naphthalene Derivatives

The perception of aroma is initiated by the activation of specific odorant receptors (ORs) located in the olfactory sensory neurons. acs.org Research into the aroma compound 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), known for the characteristic petrol-like note in aged Riesling wines, has identified its specific human odorant receptor. acs.orgnih.govscbt.com

Through screening against a large library of human ORs, TDN was found to exclusively and selectively activate the odorant receptor OR8H1. acs.orgnih.gov The concentration-response relationship was established, yielding an EC₅₀ value of 32.02 ± 6.09 μmol/L, confirming a potent interaction. acs.org

Further investigation revealed that OR8H1 is selectively attuned to structures containing a six-membered carbon ring. acs.org A screening of various key food odorants demonstrated that several other aromatic compounds can also activate OR8H1, though TDN remains the most potent agonist identified. acs.orgresearchgate.net This specificity highlights the tailored nature of olfactory receptors for particular chemical structures. In contrast to its interaction with olfactory receptors, naphthalene itself was found to have no activity in activating transcription via the aryl hydrocarbon receptor (AHR) in an in vitro assay. nih.gov

Table 2: Olfactory Receptor OR8H1 Activation by TDN and Related Compounds

| Activating Compound | Receptor | Potency (EC₅₀) | Note | Citation |

|---|---|---|---|---|

| 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) | OR8H1 | 32.02 ± 6.09 μmol/L | Most potent agonist identified for this receptor. | acs.org |

| 1-Methyl-4-(prop-1-en-2-yl)benzene | OR8H1 | > 100 μmol/L | Activated receptor concentration-dependently. | acs.org |

| Methyl eugenol | OR8H1 | > 100 μmol/L | Activated receptor concentration-dependently. | acs.org |

| 2-Isopropyl-3-methoxypyrazine | OR8H1 | > 100 μmol/L | Activated receptor concentration-dependently. | acs.org |

| Estragole | OR8H1 | > 100 μmol/L | Activated receptor concentration-dependently. | acs.org |

| 2-Methoxy-4-propylphenol | OR8H1 | > 100 μmol/L | Activated receptor concentration-dependently. | acs.org |

| (R)-(−)-Carvone | OR8H1 | > 100 μmol/L | Activated receptor concentration-dependently. | acs.org |

| Cuminaldehyde | OR8H1 | > 100 μmol/L | Activated receptor concentration-dependently. | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Octahydro-1,1,6-trimethylnaphthalene |

| 1,2,3,4,4a,7,8,8a-octahydro-1,1,6-trimethylnaphthalene |

| Dysidavarone A |

| Dysidavarone D |

| 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) |

| Naphthalene |

| 1-Methyl-4-(prop-1-en-2-yl)benzene |

| Methyl eugenol |

| 2-Isopropyl-3-methoxypyrazine |

| Estragole |

| 2-Methoxy-4-propylphenol |

| (R)-(−)-Carvone |

| Cuminaldehyde |

| 1-p-Menthene-8-thiol |

Degradation and Environmental Fate Studies

Biodegradation of Trimethylnaphthalenes by Microorganisms

The removal of alkylated aromatic hydrocarbons from the biosphere is primarily a result of microbial activity. nih.gov Various bacterial species have demonstrated the ability to degrade trimethylnaphthalene isomers, utilizing them as a source of carbon and energy. nih.govtsijournals.com The position of the methyl groups on the naphthalene (B1677914) core significantly influences the metabolic pathway and the efficiency of degradation. nih.gov

Microorganisms employ several enzymatic strategies to break down trimethylnaphthalenes. Studies on versatile bacterial strains, such as Sphingomonas paucimobilis 2322, reveal that metabolism can be initiated through two primary routes: monoxygenation of a methyl group or dioxygenation of the aromatic ring. nih.govasm.org

When methyl groups are present on both rings, the initial step is often the hydroxylation of a methyl group, which is subsequently oxidized to a carboxyl group, forming naphthoic acid derivatives. nih.govasm.org For example, the degradation of 2,3,6-trimethylnaphthalene (B1294624) by S. paucimobilis begins with methyl hydroxylation at either the C2 or C6 position, leading to the formation of 3,6-dimethyl-2-naphthoate and 6,7-dimethyl-2-naphthoate. asm.org Subsequent dioxygenation of the ring and fission leads to the formation of by-products like 4,5-dimethylsalicylate. nih.govasm.org

Alternatively, if one ring is unsubstituted, the initial attack is typically aryl dioxygenation of that ring. nih.gov This process involves the formation of a cis-dihydrodiol, which is a common step in the degradation of aromatic compounds. nih.govnih.gov This intermediate is then channeled into pathways that lead to primary ring fission, ultimately forming methyl-substituted salicylates. nih.govasm.org In some cases, such as with Pseudomonas putida CSV86 degrading 1-methylnaphthalene (B46632), the methyl group can be hydroxylated to form 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid and excreted as a dead-end product in a detoxification pathway. nih.gov

The efficiency of trimethylnaphthalene degradation varies significantly among different bacterial species and for different isomers. Laboratory studies have quantified the degradation potential of several strains.

Another study focused on Pseudomonas aeruginosa strain-O2 and Micrococcus varians strain-X, which were both able to degrade 2,3,6- and 1,2,5-trimethylnaphthalene (B1617073) to a comparable extent when using crude oil as a carbon source. tsijournals.com Furthermore, M. varians strain-X could uniquely utilize 1,2,4-trimethylnaphthalene. tsijournals.com When tested as a mixed culture for bioremediation, these two strains achieved a 93.45% reduction in crude oil contamination. tsijournals.com

Table 1: Degradation of Trimethylnaphthalene Isomers by Specific Bacterial Strains

| Bacterial Strain(s) | Trimethylnaphthalene Isomer(s) Degraded | Degradation Percentage (%) | Source(s) |

|---|---|---|---|

| Geobacillus sp. D4 & D7, Anoxybacillus sp. D9 | 1,6,7-Trimethylnaphthalene (B47812) | 48.5 - 54.6 | mdpi.com |

| Pseudomonas aeruginosa strain-O2 | 2,3,6-Trimethylnaphthalene, 1,2,5-Trimethylnaphthalene, 1,3,7-Trimethylnaphthalene | Not specified individually | tsijournals.com |

| Micrococcus varians strain-X | 2,3,6-Trimethylnaphthalene, 1,2,5-Trimethylnaphthalene, 1,2,4-Trimethylnaphthalene | Not specified individually | tsijournals.com |

| Consortium of biosurfactant-producing bacteria | 2,3,6-Trimethylnaphthalene, 1,4,6-Trimethylnaphthalene (B1605182) | Component of oil sludge degraded at 77.8% | um-surabaya.ac.id |

| Bacterial consortium from Gulf of Mexico | 2,3,6-Trimethylnaphthalene | Susceptible to biodegradation | frontiersin.orgfrontiersin.org |

Environmental Persistence and Bioaccumulation Concerns

As a polycyclic aromatic hydrocarbon, 1,2,6-trimethylnaphthalene is considered a potential environmental pollutant due to its persistence and potential for bioaccumulation. ontosight.aicymitquimica.comsolubilityofthings.com The stability of the aromatic ring structure contributes to its resistance to degradation in the environment. cymitquimica.com Some trimethylnaphthalene isomers have been noted for their recalcitrance to biodegradation in certain environments. uwa.edu.au

A significant concern with alkylated PAHs is their tendency to bioaccumulate in aquatic organisms. The bioconcentration potential often increases with the number of substituted alkyl groups, which is related to lower water solubility and a higher octanol-water partition coefficient. researchgate.net For instance, a study on eastern oysters (Crassostrea virginica) determined the bioconcentration factors (BCFs) for a series of naphthalenes. While naphthalene had a BCF of 780, the values increased for its alkylated derivatives, with 1,6,7-trimethylnaphthalene showing a BCF of 3,890. researchgate.net This indicates a higher potential for trimethylnaphthalenes to accumulate in the tissues of organisms compared to their parent compound. researchgate.net Similarly, studies with the oligochaete Lumbriculus variegatus have been used to assess the bioaccumulation of sediment-associated contaminants, including 1,6,7-trimethylnaphthalene. epa.gov

Chemical Degradation in Industrial Processes (e.g., Wash Oil Degradation)

In industrial settings, such as coke-chemical plants, chemical degradation of trimethylnaphthalenes can occur under specific process conditions. Wash oil, a complex mixture of aromatic hydrocarbons, is used to absorb benzene (B151609) hydrocarbons from coke oven gas. mdpi.com During this absorption-desorption process, the wash oil is heated, which can lead to chemical transformations and degradation of its components. mdpi.com

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative analysis of 1,2,6-trimethylnaphthalene from environmental and geochemical samples, where it often coexists with a multitude of other hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Geochemical Samples

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of this compound in complex matrices such as crude oil, petroleum products, and sediments. researchgate.netkemdikbud.go.idgcms.cz The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis of trimethylnaphthalene isomers, a capillary column, often with a non-polar stationary phase like DB-5ms, is employed. The separation is based on the differential partitioning of the analytes between the stationary phase and an inert carrier gas, such as helium. The temperature of the GC oven is programmed to ramp up over time, which facilitates the elution of compounds with varying boiling points.

While specific retention times can vary between laboratories and analytical setups, the Kovats retention index provides a more standardized measure for compound identification. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats retention index for this compound. nih.gov

Key GC-MS Parameters for Trimethylnaphthalene Analysis:

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID, DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C at 8 °C/min) |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Detection | Full scan or Selected Ion Monitoring (SIM) |

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 170, corresponding to its molecular weight. Fragmentation patterns, including the loss of methyl groups, provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-performance liquid chromatography (HPLC) is a valuable technique for the separation and analysis of polycyclic aromatic hydrocarbons (PAHs), including trimethylnaphthalene isomers. nih.govdiva-portal.orgnih.govhelixchrom.comresearchgate.net Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for PAH analysis.

A C18 column is frequently employed as the stationary phase, offering excellent separation of aromatic hydrocarbons based on their hydrophobicity. nih.govdiva-portal.orghelixchrom.com The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the elution of a wide range of PAHs with varying polarities. nih.gov Detection is commonly achieved using a UV-Vis or fluorescence detector, as aromatic compounds exhibit strong absorbance and fluorescence at specific wavelengths. For naphthalene (B1677914) derivatives, a UV detector set at 254 nm is often used. helixchrom.com

Typical HPLC Conditions for Trimethylnaphthalene Isomer Separation:

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

The separation of positional isomers, such as the different trimethylnaphthalenes, can be challenging and often requires careful optimization of the mobile phase gradient and column selection. hmdb.ca

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgmdpi.comnih.gov

Similarly, the ¹³C NMR spectrum would display unique resonances for each of the 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be in the downfield region, while the methyl carbons would appear at higher field. researchgate.netoregonstate.edu

Predicted NMR Spectral Features for this compound:

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplets |

| Methyl CH₃ | 2.2 - 2.6 | Singlets |

| Aromatic C | 120 - 140 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. vscht.cz

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching, C-C stretching within the aromatic ring, and C-H bending vibrations of the methyl groups and the substituted naphthalene core. nasa.govacs.orgastrochemistry.org

Expected Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Methyl (CH₃) |

| 1600 - 1585 | C-C Stretch | Aromatic Ring |

| 1500 - 1400 | C-C Stretch | Aromatic Ring |

| 1470 - 1450 | C-H Bend | Methyl (CH₃) |

| 1380 - 1370 | C-H Bend | Methyl (CH₃) |

The specific pattern of the out-of-plane C-H bending bands can often provide information about the substitution pattern on the aromatic ring. vscht.cz

Fourier Transform Microwave (FT-MW) and Millimeter Wave Spectroscopy for Molecular Constants

Fourier Transform Microwave (FT-MW) and millimeter wave spectroscopy are high-resolution techniques used to determine the rotational constants and other molecular parameters of gas-phase molecules with high precision. arxiv.org These experimental values are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional structure.

To date, specific experimental FT-MW or millimeter wave spectroscopic data for this compound has not been reported in the scientific literature. Such studies have been performed on smaller, related molecules like methyl- and dimethylnaphthalenes. The complexity of the spectrum increases with the number of methyl groups and the potential for internal rotation of these groups, making the analysis for a trimethylnaphthalene isomer challenging.

Theoretical calculations, such as those employing density functional theory (DFT) or coupled-cluster methods, can be used to predict the rotational constants of molecules like this compound. mdpi.com These calculated values can guide future experimental searches for its rotational spectrum.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Acetonitrile |

| Helium |

| Water |

| 2,3,6-Trimethylnaphthalene (B1294624) |

| Methylnaphthalene |

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Through the use of sophisticated computational models, the distribution of electrons and associated energies within 1,2,6-trimethylnaphthalene can be meticulously calculated, providing a basis for understanding its interactions and transformations.

The electronic properties of this compound, along with other trimethylnaphthalene (TMN) isomers, have been investigated using both ab initio and Density Functional Theory (DFT) methods. nih.gov These computational approaches are essential for determining the equilibrium geometries and various electronic characteristics of the molecule. nih.gov DFT methods, in particular, have been widely used to calculate a range of properties for environmentally significant compounds like di- and trimethylnaphthalenes. researchgate.net The choice of computational method and basis set is crucial for obtaining accurate results, with studies often employing methods like B3LYP in conjunction with basis sets such as cc-pVTZ to ensure reliable predictions of molecular geometries and electronic structures. researchgate.net

Key electronic properties such as ionization potentials (IPs), electron affinities (EAs), and dipole moments for all trimethylnaphthalene isomers have been calculated using ab initio and DFT methods. nih.gov These calculations have been performed for the molecules in both the gas phase and in an aqueous solution, the latter often simulated using a polarizable continuum model (PCM). nih.gov Research indicates that while the ionization potential values show little variation among the different TMN isomers, other electronic properties can differ significantly. nih.gov

Below is a table summarizing the calculated electronic properties for this compound from a comparative study of all TMN isomers.

| Property | Calculated Value | Method | Reference |

| Ionization Potential (IP) | Varies little across isomers | Ab initio and DFT | nih.gov |

| Electron Affinity (EA) | Calculated | Ab initio and DFT | nih.gov |

| Dipole Moment | Calculated in gas and water | Ab initio and DFT with PCM | nih.gov |

Note: Specific numerical values for this compound were not individually detailed in the primary source, which focused on the trends across all isomers.

A significant application of calculating the electronic properties of trimethylnaphthalenes is in predicting their environmental behavior, specifically their biodegradation rates. nih.gov Studies have shown that a strong correlation exists between certain electronic properties and the susceptibility of these compounds to microbial degradation. nih.gov It has been observed that the binding affinity between TMNs and the active sites of bacterial enzymes is largely governed by dispersive and inductive effects. nih.gov Consequently, the computed electronic polarizability of TMN isomers can serve as a predictive tool for their biodegradation rates. nih.govresearchgate.net This suggests that interactions at the molecular level, driven by electronic characteristics, play a crucial role in the environmental fate of these compounds. nih.gov

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical to its interactions and reactivity. Conformational analysis and molecular dynamics simulations provide insights into the molecule's shape, the rotation of its methyl groups, and the energy associated with these motions.

The conformational flexibility of the aromatic rings in trimethylnaphthalenes, including this compound, is a subject of theoretical investigation. researchgate.net The rotation of the methyl groups attached to the naphthalene (B1677914) core, known as methyl group torsion, is a key aspect of this flexibility. The energy barriers associated with this torsion are influenced by hyperconjugation effects between the π* orbitals of the aromatic ring and the σ* orbitals of the methyl C-H bonds. researchgate.net The position of the methyl group on the naphthalene ring significantly impacts the torsional barrier height. elsevierpure.com For instance, the threefold torsional barrier (V3) is considerably different for 1-methylnaphthalene (B46632) compared to 2-methylnaphthalene, indicating a strong dependence on the substitution pattern. elsevierpure.com This highlights the intricate relationship between molecular structure and internal dynamics.

The investigation of energy barriers and the geometries of transition states is fundamental to understanding the isomerization and reaction pathways of molecules like this compound. researchgate.net Computational methods, particularly DFT, are employed to calculate the potential energy surfaces for these transformations. mdpi.comresearchgate.net By identifying the transition state geometries, which represent the highest energy point along a reaction coordinate, the activation energy for a particular process can be determined. researchgate.net For substituted naphthalenes, these calculations can elucidate the pathways for isomerization or other chemical reactions. mdpi.com The obtained equilibrium and transition state geometries provide a foundation for further analysis of the molecule's reactivity and conformational flexibility. researchgate.net

Prediction of Molecular Properties and Reactivity

Theoretical and computational chemistry provides powerful tools for predicting the molecular properties and reactivity of chemical compounds. For this compound, various computational methods have been employed to determine its physicochemical properties. These predicted values are essential for understanding its behavior in different chemical and biological systems.

A number of molecular properties for this compound have been calculated using computational models. These properties, available from databases such as PubChem and Cheméo, are derived from theoretical calculations and provide valuable insights into the molecule's characteristics. nih.govchemeo.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 170.25 g/mol | PubChem |

| XLogP3 | 4.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 170.109550447 Da | PubChem |

| Monoisotopic Mass | 170.109550447 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 173 | PubChem |

| Standard Gibbs free energy of formation (ΔfG°) | 248.75 kJ/mol | Joback Calculated Property |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 81.54 kJ/mol | Joback Calculated Property |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 19.32 kJ/mol | Joback Calculated Property |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 50.43 kJ/mol | Joback Calculated Property |

| Log10 of Water solubility in mol/l (log10WS) | -4.70 | Crippen Calculated Property |

| Octanol/Water partition coefficient (logPoct/wat) | 3.765 | Crippen Calculated Property |

| McGowan's characteristic volume (McVol) | 150.810 ml/mol | McGowan Calculated Property |

This table was generated using data from multiple sources. nih.govchemeo.com

In addition to these physicochemical properties, theoretical studies have explored the electronic properties of trimethylnaphthalene (TMN) isomers to predict their reactivity, particularly in the context of biodegradation. nih.gov A study utilizing ab initio and Density Functional Theory (DFT) methods calculated equilibrium geometries, ionization potentials (IPs), electron affinities (EAs), dipole moments, and electronic dipole polarizabilities for all TMN isomers. nih.gov The findings indicated that while the ionization potential varies little among the isomers, the averaged static dipole polarizabilities tend to increase when moving from isomers with methyl groups on the α-positions to those with methyl groups on the β-positions of the naphthalene ring. nih.gov This suggests that the binding affinity of trimethylnaphthalenes with bacterial enzymes, a key step in biodegradation, is significantly influenced by dispersive and inductive effects. nih.gov Therefore, the calculated polarizability values can serve as predictors for the biodegradation rates of these compounds. nih.gov

The reactivity of polycyclic aromatic hydrocarbons (PAHs) like this compound can also be understood through the lens of Frontier Molecular Orbital (FMO) theory. youtube.comucsb.eduyoutube.com This theory posits that the chemical reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic nature. youtube.comyoutube.com By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, predictions can be made about its susceptibility to electrophilic or nucleophilic attack and its behavior in various chemical reactions.

Another valuable tool in predicting reactivity is the molecular electrostatic potential (MEP) map. wolfram.comlibretexts.org An MEP map illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comlibretexts.org These maps are crucial for understanding how molecules interact with one another, particularly in non-covalent interactions. libretexts.org For this compound, an MEP map would reveal the areas of negative potential associated with the π-electron system of the aromatic rings and the areas of positive or neutral potential around the hydrogen atoms of the methyl groups and the aromatic core. This information is instrumental in predicting sites of electrophilic and nucleophilic attack.

Magnetic Properties and Polarizabilities of Trimethylnaphthalenes

The magnetic properties and polarizabilities of trimethylnaphthalenes have been the subject of theoretical investigations to understand their electronic structure and response to external fields. A theoretical study focused on the conformational flexibility, magnetic properties, and polarizabilities of all trimethylnaphthalene isomers, providing insights into their behavior. nih.gov

The electronic dipole polarizabilities of the trimethylnaphthalene isomers were calculated using both ab initio and Density Functional Theory (DFT) methods. nih.gov The study found that the averaged static dipole polarizabilities show a trend related to the substitution pattern on the naphthalene core. Specifically, the polarizability tends to increase as the methyl groups are located on the β-positions rather than the α-positions of the naphthalene rings. nih.gov This indicates that the electron cloud of β-substituted isomers is more easily distorted by an external electric field. These computed polarizability values are not only fundamental molecular properties but also serve as predictors for other behaviors, such as the rates of biodegradation, as they relate to the molecule's interaction with its environment. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications in Advanced Materials and Chemical Industries

Potential as Intermediates in Organic Synthesis

An organic intermediate is a molecule that is synthesized from a starting material and then used to create other chemical entities. The potential of 1,2,6-trimethylnaphthalene as such an intermediate is rooted in the reactivity of its naphthalene (B1677914) core and its methyl substituents. The naphthalene ring system can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.netresearchgate.net Furthermore, the methyl groups can be oxidized to form carboxylic acids, aldehydes, or alcohols, thereby creating new points for chemical modification.

A study on the metabolism of methyl-substituted naphthalenes by the versatile bacterium Sphingomonas paucimobilis demonstrated that various trimethylnaphthalene isomers could be oxidized. nih.gov For example, 2,3,6-trimethylnaphthalene (B1294624) was shown to undergo methyl group hydroxylation followed by oxidation to a carboxylate. nih.gov This biological transformation highlights a potential pathway for the functionalization of the trimethylnaphthalene skeleton, which is a key step in its use as a synthetic intermediate.

In another context, this compound has been identified as a by-product in the synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), an aroma compound found in aged wines. nih.gov This synthetic relationship underscores its presence in chemical transformations involving related structures, although it does not represent its use as a primary starting material for a target molecule. While the general reactivity of naphthalenes suggests potential, specific, well-documented examples of this compound being used as a key intermediate in multi-step organic syntheses are not prominent in readily available scientific literature.

Exploration in the Development of New Materials and Organic Semiconductors

Naphthalene-based structures are of significant interest in materials science, particularly for the development of organic semiconductors. siu.edu These materials are valued for their potential use in flexible electronic devices, and their properties are highly dependent on their molecular structure, which influences molecular packing and charge transport. semanticscholar.org

Research in this area has extensively focused on naphthalene diimides (NDIs), a class of electron-deficient compounds. rsc.org Various isomers, such as 1,4,5,8-NDIs and 1,2,5,6-NDIs, have been synthesized and incorporated into electronically active polymers and other materials. rsc.org The synthesis of novel 1,2,3,4-naphthalene diimides has also been reported, expanding the toolbox of electron-deficient aromatic compounds available to materials chemists. scbt.com These studies demonstrate that the arrangement of functional groups on the naphthalene core is a critical design element for tuning the electronic properties of new materials.

While these examples underscore the importance of the naphthalene scaffold in organic electronics, research specifically employing the this compound structure as a building block for new materials or organic semiconductors is not widely reported. The specific substitution pattern of the methyl groups on the 1,2,6-isomer would result in unique electronic and steric properties that would differentiate it from other naphthalene derivatives, but its potential in this area appears to be largely unexplored in the current scientific literature.

Use in the Synthesis of Dyes and Agrochemicals

The chemical industry has historically utilized naphthalene derivatives for the production of vibrant dyes and effective agrochemicals.

Dyes: A common class of naphthalene-based dyes are the azo dyes, which are synthesized through the diazotization of a naphthylamine followed by coupling with a suitable aromatic compound, such as a phenol (B47542) or another amine. researchgate.netnih.gov This process creates the characteristic azo linkage (-N=N-) that acts as a chromophore, responsible for the color of the dye. While this demonstrates a general pathway for creating dyes from functionalized naphthalenes, the direct use of this compound as a precursor would first require its conversion into a functional derivative, such as an amine (aminotrimethylnaphthalene) or a hydroxylated form (trimethylnaphthol). Published research explicitly detailing this synthetic sequence starting from this compound is scarce. However, the use of the related isomer 1,4,6-trimethylnaphthalene (B1605182) has been noted in the production of fragrances and dyes. lookchem.com

Agrochemicals: The term agrochemical encompasses a wide range of products, including herbicides, insecticides, and fungicides, used to protect crops. researchgate.net The chemical structures of active ingredients are diverse, and some contain the naphthalene moiety. For example, the isomer 1,4,6-trimethylnaphthalene has been identified for its role in the production of insecticides. lookchem.com The development of trifluoromethylpyridine-containing agrochemicals also represents a significant area of research. semanticscholar.org However, specific studies or patents linking this compound to the synthesis of a particular agrochemical active ingredient are not readily found in the surveyed literature.

Conclusion and Future Research Directions

Current Gaps in 1,2,6-Trimethylnaphthalene Research

Despite its identification in geological and environmental samples, significant gaps persist in the scientific literature regarding 1,2,6-TMN. A primary area requiring further investigation is its complete toxicological profile and metabolic fate in various organisms. While related naphthalenes are known for their potential carcinogenic properties, specific data for 1,2,6-TMN is sparse. Furthermore, its role and behavior in atmospheric chemistry, including its degradation pathways and potential to form secondary organic aerosols, are not well understood.

Another significant gap lies in the exploration of its synthetic pathways and potential applications beyond its current use as a biomarker. While isomers like 1,4,6-trimethylnaphthalene (B1605182) have applications in the production of dyes, fragrances, and pharmaceuticals, the potential of 1,2,6-TMN in materials science, organic electronics, or as a specialty chemical intermediate is largely unexplored. lookchem.com Research into cost-effective and high-yield synthesis methods is crucial for enabling such investigations.

Finally, while its utility as a biomarker for the thermal maturity of organic matter in petroleum source rocks is established, more research is needed to refine its use in complex geological settings. researchgate.net This includes a better understanding of how different depositional environments and source inputs affect its distribution and isotopic signatures. researchgate.net

Table 1: Key Research Gaps for this compound

| Research Area | Specific Gaps |

|---|---|

| Toxicology & Environmental Fate | - Lack of comprehensive toxicological data. - Unknown metabolic pathways in humans and wildlife. - Limited understanding of atmospheric degradation. |

| Synthesis & Applications | - Few optimized, scalable synthetic routes. - Unexplored potential in materials science and specialty chemicals. |

| Geochemical Biomarker | - Need for refined interpretation of its abundance in diverse geological formations. - Further investigation into its isotopic fractionation during maturation. researchgate.net |

Emerging Methodologies and Interdisciplinary Approaches

Advances in analytical instrumentation and computational chemistry are set to revolutionize the study of 1,2,6-TMN. High-resolution mass spectrometry coupled with gas chromatography (GC-MS) allows for more precise quantification and identification of 1,2,6-TMN and its isomers in complex matrices. nih.gov The application of two-dimensional gas chromatography (GCxGC) can further enhance the separation of isomeric trimethylnaphthalenes, providing more accurate data for geochemical and environmental analysis.

The use of stable isotope analysis, particularly carbon-13 (δ¹³C), is an emerging approach to better constrain the origins and thermal history of petroleum and source rocks containing 1,2,6-TMN. researchgate.net By analyzing the isotopic composition of specific compounds, researchers can gain more detailed insights into the source of the organic matter. researchgate.net

Interdisciplinary approaches that combine organic geochemistry with microbial ecology could shed light on the biodegradation of 1,2,6-TMN in contaminated environments. Understanding the microorganisms and enzymatic pathways involved in its degradation is crucial for developing bioremediation strategies. Furthermore, computational kinetic modeling, similar to that used for studying the pyrolysis of other naphthalenes, can predict the formation pathways and reactivity of 1,2,6-TMN under various conditions. kaust.edu.sakaust.edu.sa

Societal and Industrial Relevance of Ongoing Research

Continued research into this compound holds significant relevance for both society and industry. From an industrial perspective, its primary importance is in the petroleum sector. A more nuanced understanding of 1,2,6-TMN as a biomarker can lead to more efficient and successful oil and gas exploration by providing more accurate assessments of source rock maturity and oil quality. researchgate.net This reduces the financial and environmental risks associated with drilling.

Moreover, exploring the synthetic applications of 1,2,6-TMN could lead to the development of novel high-performance materials. For instance, naphthalene (B1677914) derivatives are used in the synthesis of polymers with high refractive indices, which are valuable in optical applications. researchgate.net Research into 1,2,6-TMN could uncover similar or superior properties. The broader family of methylnaphthalenes is also used as a precursor for surfactants, dyeing assistants, and lubricants, suggesting a potential market for 1,2,6-TMN if efficient production methods are developed. researchgate.net

From a societal standpoint, a thorough understanding of the environmental fate and toxicity of 1,2,6-TMN is essential for environmental protection and human health. As a PAH, it is part of a class of compounds that are ubiquitous environmental contaminants. Research into its persistence, bioaccumulation, and potential health effects will inform environmental regulations and the development of effective remediation technologies for contaminated sites.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4,6-Trimethylnaphthalene |

| Naphthalene |

| α-methyl-naphthalene |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 1,2,6-trimethylnaphthalene in laboratory settings?

- Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic methylation of naphthalene derivatives. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. Thermodynamic properties (e.g., boiling points) should be validated using standardized databases like NIST Chemistry WebBook . For environmental samples, hyphenated techniques like SPME-GC-MS are effective for trace detection .

Q. How should researchers design toxicity studies for this compound to ensure reproducibility?

- Answer : Follow systematic review frameworks (e.g., ATSDR’s 8-step process):

Define exposure routes (inhalation, oral, dermal) and health outcomes (e.g., hepatic, respiratory effects).

Use inclusion criteria such as species (humans, rodents), dose-response relationships, and controls for confounding variables .

Extract data using standardized forms (Table C-2 in ) to document endpoints like body weight changes or histopathology.

Assess risk of bias via tools like Table C-6/C-7 for human/animal studies .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., sediments, biological tissues)?

- Answer : Prioritize GC-MS with selective ion monitoring (SIM) for sensitivity. For sedimentary samples, combine with pyrolysis-GC to distinguish biogenic vs. anthropogenic sources. Validate methods using certified reference materials (CRMs) and cross-check against NIST’s thermodynamic datasets (e.g., enthalpy of formation) .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Answer : Conduct meta-analyses using inclusion criteria (Table B-1 in ) to filter studies by exposure duration, matrix type, and detection limits. Evaluate heterogeneity via subgroup analysis (e.g., freshwater vs. marine systems). Address bias by excluding studies with "Very Low Initial Confidence" ratings ( ). Mechanistic studies (e.g., microbial degradation pathways) can clarify discrepancies .

Q. What role does this compound play as a geochemical indicator in paleoenvironmental studies?

- Answer : Its ratio to isomers (e.g., 1,2,7-trimethylnaphthalene) reflects terrestrial vs. aquatic organic matter inputs. High 1,2,6-/1,2,7-TMN ratios in lacustrine sediments correlate with angiosperm dominance, while lower ratios indicate gymnosperm/fungal contributions (). Pair with biomarkers like oleanane for robust paleovegetation reconstructions.

Q. How can researchers optimize protocols for studying the metabolic fate of this compound in mammalian systems?

- Answer : Use isotope-labeled analogs (e.g., ¹³C-methyl groups) to track metabolites via LC-HRMS. Incorporate in vitro models (e.g., hepatocyte cultures) to identify phase I/II enzymes involved. For in vivo studies, apply physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like tissue:blood partition coefficients .

Q. What strategies mitigate bias in epidemiological studies linking this compound exposure to chronic health outcomes?

- Answer :

- Use longitudinal cohort designs with repeated exposure measurements.

- Adjust for confounders (e.g., smoking, co-exposure to PAHs) via multivariate regression.

- Apply the "Level of Evidence" framework (, Step 7) to weight studies by sample size and bias risk.

- Validate findings using mechanistic data (e.g., DNA adduct formation in animal models) .

Methodological Resources

- Systematic Review Tools : ATSDR’s literature screening workflow (Figure B-1 in ) and risk-of-bias questionnaires .

- Geochemical Applications : TMN ratios in sedimentary basins () and NIST’s thermodynamic datasets .

- Analytical Validation : NIST Chemistry WebBook for reference spectra and SPME-GC-MS protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.